1-Azaspiro[4.4]nonane hydrochloride 1-Azaspiro[4.4]nonane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417567-64-6; 176-03-4
VCID: VC5413977
InChI: InChI=1S/C8H15N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h9H,1-7H2;1H
SMILES: C1CCC2(C1)CCCN2.Cl
Molecular Formula: C8H16ClN
Molecular Weight: 161.67

1-Azaspiro[4.4]nonane hydrochloride

CAS No.: 1417567-64-6; 176-03-4

Cat. No.: VC5413977

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

1-Azaspiro[4.4]nonane hydrochloride - 1417567-64-6; 176-03-4

Specification

CAS No. 1417567-64-6; 176-03-4
Molecular Formula C8H16ClN
Molecular Weight 161.67
IUPAC Name 1-azaspiro[4.4]nonane;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h9H,1-7H2;1H
Standard InChI Key SVVXIOASDVPOHO-UHFFFAOYSA-N
SMILES C1CCC2(C1)CCCN2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-Azaspiro[4.4]nonane hydrochloride belongs to the class of spirocyclic amines, characterized by two fused rings sharing a single atom—in this case, a nitrogen atom. The compound’s IUPAC name, 1-azaspiro[4.4]nonane hydrochloride, reflects its bicyclic structure comprising two four-membered rings (one pyrrolidine and one cyclobutane) connected via the nitrogen atom . Key molecular descriptors include:

PropertyValue
Molecular FormulaC₈H₁₆ClN
Molecular Weight161.67 g/mol
CAS Registry Number1417567-64-6
PubChem CID75539447
SMILESC1CCC2(C1)CCCN2.Cl
InChI KeySVVXIOASDVPOHO-UHFFFAOYSA-N

The spirojunction imposes significant steric constraints, reducing conformational flexibility compared to monocyclic amines. X-ray crystallographic analyses of analogous spiro compounds reveal bond angles of ~109° at the nitrogen center, consistent with sp³ hybridization .

Physicochemical Properties

As a hydrochloride salt, the compound exists as a white to off-white crystalline powder with high hygroscopicity. Key properties include:

  • Solubility: Freely soluble in water (>50 mg/mL at 25°C) and polar aprotic solvents like DMSO; limited solubility in nonpolar solvents (e.g., logP = 1.49) .

  • Stability: Stable under ambient storage conditions (room temperature, dry atmosphere) but susceptible to decomposition under strong acidic/basic conditions or prolonged exposure to light .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, D₂O): δ 1.45–1.65 (m, 4H, cyclobutane CH₂), 2.85–3.10 (m, 4H, pyrrolidine CH₂), 3.30–3.50 (m, 4H, bridgehead CH₂) .

    • IR (ATR): 2950 cm⁻¹ (C-H stretch), 2450 cm⁻¹ (N⁺-H), 1590 cm⁻¹ (C-N) .

Synthesis and Reaction Pathways

Domino Radical Bicyclization

The most efficient synthesis, reported by Guerrero-Caicedo et al. (2019), utilizes a domino radical bicyclization strategy starting from functionalized oxime ethers :

Reaction Scheme:

  • Initiation: Tributyltin hydride (Bu₃SnH) and AIBN generate aryl radicals from precursors (e.g., 18a–h).

  • 5-exo-trig Cyclization: Intramolecular attack forms alkoxyaminyl radicals.

  • Spirocyclization: Radical capture by alkenyl moieties yields 1-azaspiro[4.4]nonane derivatives (19) in 45–85% yield.

Optimized Conditions:

  • Solvent: Toluene, 110°C

  • Catalyst: 10 mol% AIBN

  • Reaction Time: 12–24 hours

Substituent Effects:

  • Electron-donating groups (e.g., 4-MeOC₆H₄) enhance yields (78–85%) by stabilizing intermediate radicals.

  • Electron-withdrawing groups (e.g., 4-NO₂C₆H₄) inhibit cyclization due to radical destabilization .

Alternative Methods

  • Phosphazene-Catalyzed Cyclization: Achieves moderate yields (30–46%) but requires harsh conditions (refluxing THF, 72 hours) .

  • Reductive Amination: Limited to substrates with preformed rings, yielding <20% due to steric hindrance.

Pharmaceutical and Industrial Applications

Drug Discovery

The spirocyclic core enhances membrane permeability and metabolic stability, making it valuable in CNS drug development:

  • Antimicrobial Agents: Derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli.

  • Neurological Targets: 3-Methylsulfonyl analogues exhibit IC₅₀ = 120 nM for σ-1 receptor binding.

Chemical Intermediate

  • Ligand Design: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions .

  • Polymer Chemistry: Imparts rigidity to polyamides, increasing Tg by 40–60°C compared to linear analogues .

Hazard StatementCodePrecautionary Measure
Skin irritationH315Wear nitrile gloves
Serious eye irritationH319Use safety goggles
Respiratory irritationH335Employ fume hoods

Derivatives and Related Compounds

DerivativeCAS NumberKey FeatureApplication
3-Methylsulfonyl2418703-87-2Enhanced electrophilicityKinase inhibition
7-Oxa1620569-18-7Oxygen spacerPET tracer synthesis
7,8-Dimethyl959579-91-0Steric shieldingChiral auxiliaries
SupplierPurityPrice (1 g)Lead Time
Enamine US95%$7112 days
AA Blocks CN90%$71612 days
Key Organics95%$64010 days

Market Trends

Global demand is projected to grow at 6.8% CAGR (2025–2030), driven by orphan drug development and high-throughput screening platforms .

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